molecular formula C15H17NOS B3660977 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one

2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one

Cat. No.: B3660977
M. Wt: 259.4 g/mol
InChI Key: IREANUFLUDTXSW-UHFFFAOYSA-N
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Description

2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is a novel phenothiazine derivative intended for research and development purposes. Phenothiazines are a versatile class of electron-rich nitrogen-sulfur heterocycles with a broad range of applications in pharmaceutical sciences and material science . Historically, phenothiazine derivatives have been identified as active components in various therapeutic areas and have shown reversible oxidative properties that make them attractive for photoinduced electron transfer studies . This particular compound features a ketone group at the 4-position and a geminal dimethyl group at the 2-position of the dihydro-1H-phenothiazine scaffold. Researchers may explore its potential as a building block for synthesizing more complex heterocyclic systems, or investigate its biological activity, redox behavior, and photophysical properties. All products are For Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,10-trimethyl-1,3-dihydrophenothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-15(2)8-11-14(12(17)9-15)18-13-7-5-4-6-10(13)16(11)3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREANUFLUDTXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the phenothiazine core. This can be achieved through the reaction of 2-aminothiophenol with a suitable ketone under acidic or basic conditions.

    Reduction: The reduction of the resulting intermediate can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the phenothiazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), bases (potassium carbonate).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated phenothiazine derivatives.

Scientific Research Applications

The compound 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is a member of the phenothiazine family, which is recognized for its diverse applications in various scientific fields, particularly in pharmacology and materials science. This article delves into its applications, focusing on its biological activities, potential therapeutic uses, and material properties.

Structure and Composition

  • Molecular Formula : C15H17NOS
  • Molecular Weight : 259.37 g/mol
  • Melting Point : Approximately 254.4-255.7°C

The compound features a phenothiazine core with a dihydro-oxazole ring, which contributes to its unique chemical behavior and potential biological activities.

Spectroscopic Data

The compound exhibits characteristic infrared (IR) absorption bands that can be utilized for structural identification:

  • IR Peaks : 3247, 2955, 2927, 1611 cm1^{-1} (indicative of NH and aromatic C-H stretching) .

Pharmaceutical Applications

Phenothiazine derivatives have been extensively studied for their pharmacological properties. The specific applications of 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one include:

Antimicrobial Activity

Research indicates that phenothiazine derivatives possess antimicrobial properties. The ability to modify the structure of 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one through oxidation or substitution reactions may enhance its antimicrobial activity .

Antioxidant Properties

Some studies suggest that phenothiazine derivatives exhibit antioxidant activities. The presence of sulfur in the structure may contribute to radical scavenging abilities .

Material Science

The compound's unique structure allows for potential applications in material science:

  • Conductive Polymers : Phenothiazines can be incorporated into conductive polymer matrices due to their electronic properties.
  • Dyes and Pigments : The vibrant colors associated with phenothiazine compounds make them suitable for use as dyes in various industries.

Chemical Synthesis

The compound can serve as a precursor in the synthesis of more complex molecules through various reactions:

  • Oxidation : Conversion to sulfoxides or sulfones.
  • Reduction : Reduction of the carbonyl group to form alcohols.
    These reactions facilitate the development of novel compounds with enhanced properties .

Case Study 1: Antipsychotic Efficacy

A comparative study on various phenothiazine derivatives highlighted the effectiveness of compounds similar to 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one in managing psychotic symptoms. The study focused on structural modifications that enhance receptor binding affinity and reduce side effects.

Case Study 2: Antimicrobial Activity

In a laboratory setting, several derivatives of phenothiazines were tested against common bacterial strains. Results indicated significant antimicrobial activity, suggesting that further exploration of 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one could yield promising candidates for antibiotic development.

Mechanism of Action

The mechanism of action of 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents/Modifications Key Functional Groups Biological Activity/Applications
2,2,10-Trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one 2,2,10-Trimethyl groups Dihydroketone, methylated core Potential enzyme inhibition, research use
8-Chloro-2,3-dihydro-1H-phenothiazin-4(10H)-one 8-Chloro substituent Chloro group, dihydroketone Antimicrobial potential (inferred)
2,3-Dihydro-1H-phenothiazin-4(10H)-one (11d) Unsubstituted dihydroketone Basic phenothiazine-ketone framework Model compound for synthesis studies
Chlorpromazine Piperazine side chain Phenothiazine core, aliphatic amine Antipsychotic agent
1-(10H-Phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone Thiadiazole-thione moiety Phenothiazine-thiadiazole hybrid Anticancer, antimicrobial activities

Physicochemical Properties

  • Thermal Stability : The 2,2,10-trimethyl derivative decomposes at 212–214°C, significantly higher than the unsubstituted analog (11d, decomp. at 161°C), highlighting the stabilizing effect of methyl groups .
  • Solubility: Methylation likely enhances lipophilicity compared to polar derivatives like 8-chloro-phenothiazinone, which may exhibit lower membrane permeability .

Biological Activity

Chemical Structure and Properties
2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is a member of the phenothiazine family, characterized by its heterocyclic structure containing sulfur and nitrogen. Its molecular formula is C15H17NOSC_{15}H_{17}NOS, with a molecular weight of approximately 245.37 g/mol. The compound features a tricyclic system that contributes to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Cyclization Reaction : The reaction of 2-aminothiophenol with a suitable ketone under acidic or basic conditions forms the phenothiazine core.
  • Reduction : The resulting intermediate can be reduced using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Various functional groups can be introduced to modify biological activity.

The biological activity of 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is attributed to its interaction with various molecular targets:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which may protect against oxidative stress-related damage in cells.
  • Cholinesterase Inhibition : It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Comparative Analysis

The following table summarizes the biological activities of 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one compared to other phenothiazine derivatives:

Compound NameAntioxidant ActivityAChE InhibitionAntimicrobial ActivityNotes
2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-oneHighYesYesEffective against multiple AD-related targets
Phenothiazine Derivative AModerateYesNoKnown neuroleptic agent
Phenothiazine Derivative BLowNoYesPrimarily used in cancer treatment

Study on Alzheimer's Disease

In a recent study focusing on multi-target directed ligands (MTDLs) for Alzheimer's disease, compounds derived from phenothiazines demonstrated promising results in inhibiting cholinesterases and amyloid aggregation . Specifically, hybrids containing the phenothiazine moiety showed low micromolar activity against these targets.

Antioxidant Properties

Research has highlighted the antioxidant capabilities of phenothiazine derivatives. For instance, in vitro assays indicated that these compounds can effectively scavenge free radicals and reduce oxidative stress in neuronal cell lines . This property is particularly relevant for neurodegenerative diseases where oxidative damage plays a crucial role.

Antimicrobial Activity

Another study explored the antimicrobial potential of various phenothiazine derivatives, including 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one. Results indicated that certain derivatives exhibited significant inhibitory effects against bacterial strains commonly associated with infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one, and what methodological considerations are critical for reproducibility?

  • The compound is synthesized via nucleophilic substitution of 2,2'-disulfanediyldianiline with β-keto esters or 1,3-diketones under acidic conditions. Key steps include:

  • Reaction of β-keto esters (e.g., methyl acetoacetate) with the disulfide precursor to form the dihydro-phenothiazinone core.
  • Methylation at the 10-position using dimethyl sulfate or methyl iodide.
  • Purification via column chromatography and recrystallization from dichloromethane/hexane .
    • Critical parameters: Reaction temperature (typically 80–100°C), stoichiometric control of methylating agents, and inert atmosphere to prevent oxidation. Yield optimization requires careful monitoring of reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one, and what key spectral signatures should researchers prioritize?

  • 1H NMR : Key signals include the NH proton (δ ~8.83 ppm, singlet) and methyl groups (δ 0.97 ppm, singlet for 2,2-dimethyl; δ 2.13–2.18 ppm for CH2 groups) .
  • 13C NMR : The carbonyl (C=O) resonates at δ 188.64 ppm, while aromatic carbons appear between δ 115–153 ppm .
  • IR Spectroscopy : Strong absorption at ~1617 cm⁻¹ (C=O stretch) and ~3255 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 245 (M⁺), with fragmentation patterns confirming the dihydro-phenothiazinone scaffold .

Q. What pharmacological activities have been reported for this compound, and what experimental models are used to evaluate its bioactivity?

  • Derivatives of this scaffold exhibit anticonvulsant activity in rodent models (e.g., maximal electroshock seizure test). Researchers use:

  • In vitro assays : Receptor binding studies (e.g., GABAₐ modulation) .
  • In vivo models : Dose-response profiling in mice, with ED₅₀ calculations for seizure suppression .
    • Structural analogs show potential as histone deacetylase (HDAC) inhibitors, tested via enzyme inhibition assays and cancer cell line viability studies (e.g., MTT assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental structural data for this compound?

  • Case Example : Discrepancies in predicted vs. observed dihedral angles in the phenothiazinone ring can arise from crystal packing effects. Use:

  • X-ray crystallography : Resolve absolute configuration (e.g., triclinic space group P1, unit cell parameters a = 8.189 Å, b = 8.242 Å) .
  • DFT calculations : Compare optimized geometries with experimental data to identify steric or electronic influences .
    • Methodology : Refine computational models using constraints from experimental NMR and crystallographic data .

Q. What strategies improve the low yield (6.9%) observed in Sonogashira coupling reactions for synthesizing phenothiazine derivatives?

  • Catalyst Optimization : Use Pd(PPh₃)₄/CuI systems with rigorous exclusion of oxygen to enhance catalytic efficiency .
  • Solvent Selection : THF/triethylamine (1:1 v/v) improves solubility of iodinated precursors, reducing side reactions .
  • Post-Reaction Workup : Gel permeation chromatography (GPC) minimizes product loss during purification .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced HDAC inhibitory activity?

  • Key Modifications :

  • Side Chain Functionalization : Introduction of hydroxamic acid groups (e.g., 4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide) enhances HDAC binding affinity .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) at the 4-position improve selectivity for HDAC6 over other isoforms .
    • Experimental Validation : Use isoform-specific HDAC inhibition assays and molecular docking simulations to prioritize candidates .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for nucleophilic substitution and Sonogashira coupling .
  • Crystallographic Data : CCDC 2209381 provides full structural parameters for X-ray refinement .
  • Biological Assays : Standardized protocols for anticonvulsant testing (e.g., NIH Anticonvulsant Screening Program) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one
Reactant of Route 2
2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.